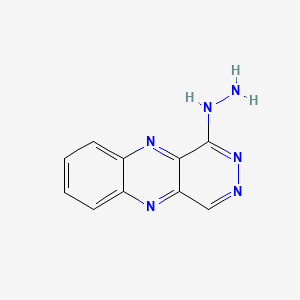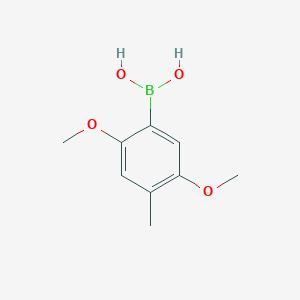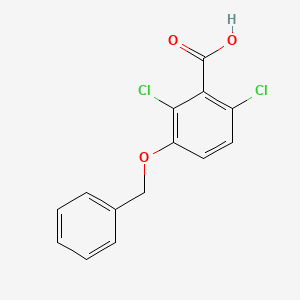
Bis(4-(chlorocarbonyl)phenyl)diboronic acid
描述
Bis(4-(chlorocarbonyl)phenyl)diboronic acid is an organic boron compound with the molecular formula C14H10B2Cl2O5 and a molecular weight of 350.75 g/mol. This compound is characterized by the presence of two boronic acid groups and two chlorocarbonyl groups attached to a biphenyl backbone. It is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(chlorocarbonyl)phenyl)diboronic acid typically involves the reaction of 4-(chlorocarbonyl)phenylboronic acid with a suitable diboronic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures, such as NMR, HPLC, and GC analysis, are employed to verify the purity and composition of the final product .
化学反应分析
Types of Reactions
Bis(4-(chlorocarbonyl)phenyl)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The chlorocarbonyl groups can be reduced to form corresponding alcohols or aldehydes.
Substitution: The chlorocarbonyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include boronic esters, borates, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Bis(4-(chlorocarbonyl)phenyl)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the development of boron-containing drugs and as a tool for studying boron-related biochemical processes.
Industry: It is used in the production of advanced materials, such as boron-doped semiconductors and optoelectronic devices.
作用机制
The mechanism of action of Bis(4-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing, drug delivery, and catalysis. The boronic acid groups can interact with cis-diols in biological molecules, leading to the formation of stable boronate esters. This interaction is crucial for its use in biochemical assays and therapeutic applications .
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-diboronic acid: Similar structure but lacks the chlorocarbonyl groups.
Benzene-1,4-diboronic acid: A simpler compound with a benzene ring and two boronic acid groups.
4-(Chlorocarbonyl)phenylboronic acid: Contains only one boronic acid group and one chlorocarbonyl group.
Uniqueness
Bis(4-(chlorocarbonyl)phenyl)diboronic acid is unique due to the presence of both boronic acid and chlorocarbonyl functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts. This dual functionality makes it a versatile compound in synthetic chemistry and materials science .
属性
IUPAC Name |
(4-carbonochloridoylphenyl)-[(4-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10B2Cl2O5/c17-13(19)9-1-5-11(6-2-9)15(21)23-16(22)12-7-3-10(4-8-12)14(18)20/h1-8,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUMTNPKZMFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)Cl)(O)OB(C2=CC=C(C=C2)C(=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10B2Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208911 | |
| Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955374-26-2 | |
| Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955374-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(chlorocarbonyl)phenyl]-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


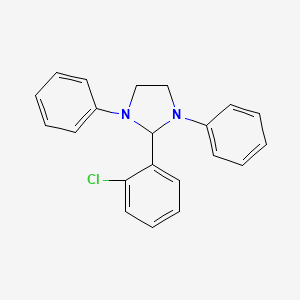
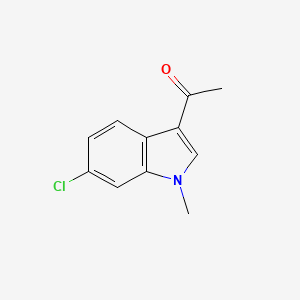


![2-Methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3362039.png)
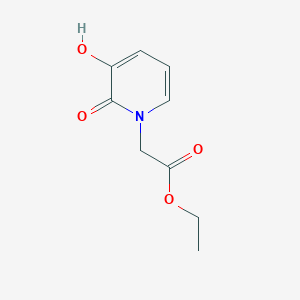
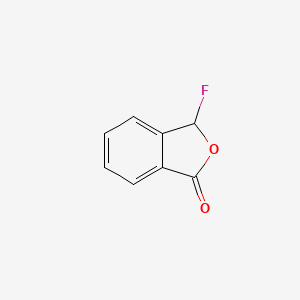
![1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-](/img/structure/B3362076.png)
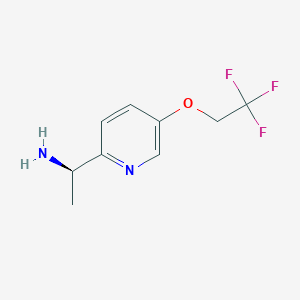
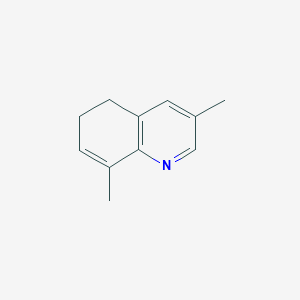
![5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362093.png)
